Eglin c (41-49) - 122299-11-0

Eglin c (41-49)

Catalog Number: EVT-319730
CAS Number: 122299-11-0
Molecular Formula: C48H78N12O15
Molecular Weight: 1063.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Eglin c originates from the egg white of the common duck (Anas platyrhynchos) and belongs to the family of serine protease inhibitors, specifically classified as a member of the Kunitz-type inhibitors. Its primary function is to regulate proteolytic activity, making it crucial in various physiological processes, including inflammation and immune response .

Synthesis Analysis

The synthesis of Eglin c (41-49) primarily employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The synthesis process involves several key steps:

  1. Attachment: The C-terminal amino acid is attached to a solid resin.
  2. Sequential Addition: Amino acids are added one at a time through coupling reactions, where the carboxyl group of one amino acid reacts with the amino group of another.
  3. Deprotection: Protective groups on amino acids are removed to allow further reactions.
  4. Cleavage: The final peptide is cleaved from the resin using specific reagents, typically trifluoroacetic acid.
  5. Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide .

Industrial Production

In industrial settings, automated peptide synthesizers streamline this process, allowing for larger-scale production while maintaining high purity levels through preparative HPLC techniques .

Molecular Structure Analysis

Eglin c (41-49) has a calculated molecular weight of 1063.23 g/mol and a molecular formula of C48H78N12O15 . The structure consists of nine amino acids arranged in a specific sequence, contributing to its functional properties as a protease inhibitor.

Structural Characteristics

  • Amino Acid Sequence: Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr
  • Conformation: The peptide's conformation is influenced by its sequence, which allows it to bind effectively to target proteases.
  • Interactions: It forms non-covalent interactions with active sites of enzymes like cathepsin G and α-chymotrypsin, essential for its inhibitory function .
Chemical Reactions Analysis

Eglin c (41-49) primarily participates in interactions with proteases rather than undergoing traditional chemical reactions such as oxidation or reduction. Its main reactions include:

  1. Enzyme Inhibition: The peptide binds to the active sites of proteases, forming an enzyme-peptide complex that inhibits enzymatic activity.
  2. Non-Covalent Interactions: These include hydrogen bonds and hydrophobic interactions that stabilize the binding between the peptide and enzyme .

Common Reagents and Conditions

The interactions typically occur under physiological conditions, where Eglin c (41-49) acts as an inhibitor against target enzymes without undergoing significant structural changes itself .

Mechanism of Action

The mechanism of action for Eglin c (41-49) involves competitive inhibition of proteases such as cathepsin G and α-chymotrypsin. This process can be outlined as follows:

  1. Binding: The peptide binds to the active site of the enzyme.
  2. Inhibition: This binding prevents substrate access to the enzyme's active site, effectively reducing enzymatic activity.
  3. Regeneration: Unlike some inhibitors that form stable complexes, Eglin c (41-49) can dissociate from the enzyme over time, allowing for potential regeneration of enzyme activity under certain conditions .
Physical and Chemical Properties Analysis

Eglin c (41-49) exhibits several notable physical and chemical properties:

  • Appearance: Typically provided as a lyophilized powder.
  • Purity: Generally exceeds 95%, indicating high quality suitable for research applications.
  • Storage Conditions: Recommended storage at -20°C to maintain stability .

Relevant Data

The peptide's stability under various conditions is crucial for its application in biochemical experiments, particularly those involving enzyme kinetics and inhibition studies.

Applications

Eglin c (41-49) has diverse applications across several fields:

  1. Biochemistry: Used extensively to study protease inhibition mechanisms and structure-activity relationships among peptide inhibitors.
  2. Molecular Biology: Employed in experiments designed to understand protein-protein interactions and enzyme kinetics.
  3. Medicine: Investigated for therapeutic potential in diseases characterized by dysregulated protease activity, such as inflammatory disorders.
  4. Industrial Biotechnology: Utilized in developing protease inhibitors for various biotechnological processes, enhancing product stability and efficacy .
Introduction to Eglin c and Its Protease Inhibition Role

Structural and Functional Overview of Eglin c as a Serine Protease Inhibitor

The Eglin c (41–49) nonapeptide corresponds to the amino acid sequence Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr (molecular weight: 1,063.22 g/mol; CAS number: 122299-11-0). This sequence represents the core reactive site loop of the full-length Eglin c protein, positioned between its central β-sheet and α-helical domains. Within this fragment, the scissile bond lies between Leu⁴⁵ (P1 position) and Asp⁴⁶ (P1′ position), which docks into the target protease’s substrate-binding cleft [1] [6] [10].

A defining structural feature of this segment is its rigid conformation, stabilized by intramolecular interactions absent in typical protease substrates. Specifically:

  • Asp⁴⁶ (P1′) forms salt bridges with Arg⁴⁸ and Arg⁵¹.
  • Thr⁴⁴ (P2) hydrogen-bonds with Arg⁵³.
  • The C-terminal carboxylate (Gly⁷⁰ in full Eglin c) electrostatically interacts with Arg⁴⁸/Arg⁵¹ [7].

This network constrains the loop’s flexibility, preventing the conformational change required for efficient peptide-bond hydrolysis after protease binding. Consequently, the inhibitor-protease complex remains stable, resembling a Michaelis-Menten complex [2] [7]. Functionally, Eglin c (41–49) exhibits high-affinity inhibition across diverse serine proteases. The P1 leucine residue primarily dictates specificity toward chymotrypsin-like enzymes, while substitutions (e.g., Leu⁴⁵→Arg) confer trypsin inhibition [5] [7].

Table 1: Inhibition Constants of Eglin c (41–49) Against Key Serine Proteases

Target ProteaseEquilibrium Dissociation Constant (KD)Association Constant (Ka)
Human Leukocyte Elastase6.0 × 10⁻⁹ M>10⁸ M⁻¹
Cathepsin G5.5 × 10⁻⁹ M>10⁸ M⁻¹
Bovine α-Chymotrypsin2.5 × 10⁻⁹ M>10⁸ M⁻¹
Human Chymotrypsin-Like (CTRL)~100 × 10⁻⁹ M~10⁷ M⁻¹

Source: [5] [7]

Biological Significance of Eglin c Fragments in Protease Interaction Studies

The isolation and characterization of the Eglin c (41–49) fragment have been pivotal in deciphering structure-activity relationships in protease inhibition. Early sequencing efforts using microtechniques (including Edman degradation and peptide isolation with <150 μg of protein) confirmed its primary structure and established it as a model for studying canonical inhibition [3]. This fragment retains the full inhibitory profile of native Eglin c, evidenced by its symmetrical HPLC peak and identical inhibition constants (Ki) against elastase, cathepsin G, and chymotrypsin when compared to recombinant full-length Eglin c [5].

Biologically, this nonapeptide enables targeted investigation into:

  • Protease Specificity Determinants: The P1 Leu⁴⁵ residue is the major specificity anchor for chymotrypsin and elastase-like proteases. Mutational studies reveal that single substitutions at P1 alter inhibitor selectivity across protease families [5] [7].
  • Inhibition Kinetics: The fragment forms extremely tight, noncovalent complexes (KD in picomolar-nanomolar range) with rapid association rates. This mirrors the full inhibitor’s behavior, validating its use as a minimal functional unit [2] [5].
  • Convergent Evolutionary Mechanisms: Despite diverse protein scaffolds, 18 unrelated inhibitor families utilize a near-identical canonical loop conformation for serine protease inhibition. Eglin c (41–49) exemplifies this convergent evolution, sharing structural homology with unrelated inhibitors (e.g., bovine pancreatic trypsin inhibitor, turkey ovomucoid third domain) [2].

Table 2: Key Proteases Inhibited by Eglin c (41–49) and Research Applications

Protease FamilyRepresentative TargetsResearch Application
Chymotrypsin-likeBovine α-chymotrypsin, Human CTRBDrug development for pancreatitis [1] [7]
ElastaseHuman leukocyte elastaseAnti-inflammatory therapeutics; COPD/emphysema models [1] [9]
Cathepsin GMast cell cathepsin GInflammation/immune response modulation [1]
SubtilisinSubtilisin Carlsberg/NovoProtein stabilization in biotechnology [1] [4]

Rationale for Studying Eglin c (41–49): Sequence-Specific Activity and Research Relevance

The focused study of residues 41–49 is motivated by its exceptional combination of sequence-specific activity, structural autonomy, and translational potential:

  • Sequence-Function Correlations: The nonapeptide’s inhibitory potency is highly sensitive to single-residue changes. For example, the P1 Leu⁴⁵→Arg mutation confers trypsin inhibition, while the Asp⁴⁶ salt bridge network is essential for loop rigidity and slow dissociation kinetics. This positions the fragment as a template for rational inhibitor design [5] [7].
  • Anomalous Inhibition Profiles: Recent research revealed that Eglin c (41–49) inhibits human chymotrypsin-like enzyme (CTRL) ~10,000-fold weaker than bovine chymotrypsin (KD ~100 nM vs. 1–30 pM). Molecular dynamics simulations traced this to residues 192 and 218 in CTRL, which reshape the S1 pocket and disrupt optimal docking. This divergence offers insights into human protease-specific inhibition barriers [7].
  • Broad Research Utility: The fragment’s small size, stability, and well-defined activity profile enable diverse applications:
  • Pharmaceutical Development: Serves as a scaffold for anti-inflammatory drugs targeting elastase-driven tissue destruction (e.g., emphysema, chronic bronchitis) [1] [9].
  • Biotechnology: Stabilizes therapeutic proteins/vaccines via protease inhibition [1].
  • Diagnostics: Develops enzyme detection assays for disease-associated proteases [1].
  • Mechanistic Studies: Illuminates protease-inhibitor complexation through crystallography (e.g., subtilisin complexes refined to 1.9 Å) and MD simulations [4] [7].

Table 3: Structural Determinants of Eglin c (41–49) Inhibition Specificity

Residue PositionAmino Acid (Eglin c)Role in InhibitionConsequence of Mutation
45 (P1)LeucinePrimary specificity determinant; occupies S1 pocketLeu→Arg enables trypsin inhibition
46 (P1′)Aspartic acidForms intramolecular salt bridges; stabilizes rigid loopDisruption accelerates dissociation
44 (P2)ThreonineH-bonds to Arg53; reinforces loop conformationReduced stability in protease complex
43 (P3)ValineStabilizes β-sheet with protease residues 214–216Alters binding kinetics

Properties

CAS Number

122299-11-0

Product Name

Eglin c (41-49)

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C48H78N12O15

Molecular Weight

1063.2 g/mol

InChI

InChI=1S/C48H78N12O15/c1-23(2)18-31(41(68)53-30(11-9-17-52-48(49)50)40(67)55-33(20-27-12-14-28(63)15-13-27)43(70)58-35(22-61)47(74)75)54-44(71)34(21-36(64)65)56-42(69)32(19-24(3)4)57-46(73)38(26(7)62)60-45(72)37(25(5)6)59-39(66)29-10-8-16-51-29/h12-15,23-26,29-35,37-38,51,61-63H,8-11,16-22H2,1-7H3,(H,53,68)(H,54,71)(H,55,67)(H,56,69)(H,57,73)(H,58,70)(H,59,66)(H,60,72)(H,64,65)(H,74,75)(H4,49,50,52)/t26-,29+,30+,31+,32+,33+,34+,35+,37+,38+/m1/s1

InChI Key

AHWKRDTXAJKKKX-WWRYCTMDSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2

Synonyms

eglin c (41-49)
Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.